![molecular formula C14H17NO4S B041489 S-Acetylthiorphan CAS No. 124735-06-4](/img/structure/B41489.png)
S-Acetylthiorphan
Overview
Description
Synthesis Analysis
The synthesis of S-Acetylthiorphan and its derivatives involves chemical strategies aimed at enhancing its brain penetration capabilities for therapeutic purposes. For instance, Lambert et al. (1995) synthesized 2-[this compound]-l,3-diacylaminopropan-2-ols, exploiting the resemblance of 1,3-diacylaminopropan-2-ols to endogenous lipids to facilitate brain penetration of therapeutic agents. These compounds showed superior naloxone-reversible analgesic properties compared to the parent compounds thiorphan and this compound, indicating the effectiveness of this synthetic approach in enhancing the compound's pharmacological profile (Lambert, Mergen, Berens, Poupaert, & Dumont, 1995).
Molecular Structure Analysis
The molecular structure of this compound and related compounds plays a crucial role in their pharmacological activity. The synthesis and pharmacological properties of derivatives, as discussed by Lambert et al. (1995), involve modifications that significantly impact their biological effects. These structural modifications, particularly the acyl chains, contribute to the compounds' ability to inhibit brain enkephalinase, suggesting the critical role of molecular structure in determining the compounds' site of action and efficacy.
Chemical Reactions and Properties
This compound undergoes various chemical reactions due to its functional groups. For example, Yuasa et al. (1998) described the synthesis of (S)-3-Acetylthio-2-benzylpropionic acid, a building block of enkephalinase inhibitors like thiorphan, showcasing the chemical flexibility and reactivity of this compound derivatives in synthesizing potent pharmacological agents (Yuasa, Yuasa, & Tsuruta, 1998).
Scientific Research Applications
COVID-19 Treatment : It is being explored for its potential role in treating COVID-19 by reducing the Angiotensin II-induced deleterious effects (Nehla Banu, S. S. Panikar, Lizbeth Riera Leal, A. R. Leal, 2020).
Kinetic Modeling in Biotechnology : S-Acetylthiorphan is used in kinetic modeling of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under feast/famine conditions (M. A. van Aalst-van Leeuwen, M. Pot, M. V. van Loosdrecht, J. Heijnen, 1997).
Pharmacology : Its derivatives exhibit naloxone reversible analgesic properties and facilitate brain penetration of therapeutic agents (D. Lambert, F. Mergen, C. Berens, J. Poupaert, P. Dumont, 1995).
Pathogenesis of IDDM : this compound plays a role in the pathogenesis of Insulin-Dependent Diabetes Mellitus (IDDM) (T. Mandrup-Poulsen, 1996).
Analgesic Potency : It has analgesic potency equivalent to acetorphan but longer lasting after intravenous administration to mice in the hot-plate test (D. Lambert, F. Mergen, J. Poupaert, P. Dumont, 1993).
Safety and Hazards
Safety data for S-Acetylthiorphan suggests that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation should be avoided and breathing mist, gas, or vapors should be avoided . In case of accidental ingestion or contact, medical attention should be sought immediately .
Future Directions
The metabolism of S-Acetylthiorphan by probiotics is a promising area of research. A study has shown that Lacticaseibacillus casei Zhang (LCZ) could metabolize racecadotril to its active products, this compound and thiorphan . This opens up new possibilities for probiotic-drug co-treatment and provides novel insights into precision probiotics .
Mechanism of Action
Target of Action
S-Acetylthiorphan, also known as Hemiacetorphan, primarily targets enkephalinase , an enzyme that degrades enkephalins . Enkephalins are peptides produced by the body that act on opioid receptors with preference for the δ subtype .
Mode of Action
This compound acts as an enkephalinase inhibitor . By inhibiting enkephalinase, it prevents the degradation of enkephalins, thereby increasing their concentration and enhancing their effects . Activation of δ receptors inhibits the enzyme adenylyl cyclase, decreasing intracellular levels of the messenger molecule cAMP .
Biochemical Pathways
The action of this compound affects the opioidergic system by modulating the levels of enkephalins . This modulation can have downstream effects on pain perception and other processes regulated by the opioidergic system .
Pharmacokinetics
This compound is a prodrug that is converted into its active form in the body . The conversion is facilitated by esterases present in the blood-brain barrier (BBB), which provides an environment conducive to the conversion of prodrugs into drugs
Result of Action
The inhibition of enkephalinase by this compound results in increased levels of enkephalins. This leads to enhanced activation of opioid receptors, particularly the δ subtype . The ultimate effect at the molecular and cellular level is a decrease in the activity of adenylyl cyclase and a reduction in the levels of cAMP . This can result in analgesic effects, among others .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut microbiome can metabolize this compound into its active metabolites, this compound and thiorphan . This suggests that the efficacy of this compound can be influenced by the individual’s gut microbiome composition . Additionally, the presence of esterases in the BBB is crucial for the conversion of this compound into its active form .
properties
IUPAC Name |
2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKACHZOPSUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924919 | |
Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124735-06-4 | |
Record name | S-Acetylthiorphan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ACETYLTHIORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hemiacetorphan exert its pharmacological effects?
A: Hemiacetorphan, also known as S-Acetylthiorphan, acts as an enkephalinase inhibitor. [, ] Enkephalinase is an enzyme responsible for breaking down enkephalins, naturally occurring peptides that have analgesic (pain-relieving) effects. By inhibiting enkephalinase, Hemiacetorphan increases the levels of enkephalins in the central nervous system, ultimately leading to pain relief. []
Q2: What are the potential benefits of using Hemiacetorphan as a drug carrier?
A: Researchers are exploring the use of lipid-based drug carriers called pseudotriglycerides (PTGs) to enhance the delivery of drugs across biological membranes. Hemiacetorphan has been incorporated into these PTG structures due to its structural similarity to triglycerides. [] This similarity may facilitate the passage of the drug carrier, and therefore the attached pharmacological agent, across biological membranes. []
Q3: Are there any known instances where the gut microbiome influences the metabolism of Hemiacetorphan?
A: Recent research highlights the potential role of the gut microbiome in metabolizing Hemiacetorphan. Specifically, Lacticaseibacillus casei Zhang (LCZ) has been shown to metabolize racecadotril, a prodrug of Hemiacetorphan, into its active metabolites, Hemiacetorphan and thiorphan. [] This metabolic activity was observed in various settings, including monoculture, simulated human digestion systems, and fecal co-culture systems. [] Interestingly, there's evidence suggesting that an individual's specific gut microbiome composition might influence the efficiency of LCZ in metabolizing racecadotril. [] This finding underscores the intricate interplay between drug metabolism, probiotics, and the gut microbiome.
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